2-Ethylcyclohex-1-ene-1-carbonyl chloride

Catalog No.
S14343825
CAS No.
74517-11-6
M.F
C9H13ClO
M. Wt
172.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylcyclohex-1-ene-1-carbonyl chloride

CAS Number

74517-11-6

Product Name

2-Ethylcyclohex-1-ene-1-carbonyl chloride

IUPAC Name

2-ethylcyclohexene-1-carbonyl chloride

Molecular Formula

C9H13ClO

Molecular Weight

172.65 g/mol

InChI

InChI=1S/C9H13ClO/c1-2-7-5-3-4-6-8(7)9(10)11/h2-6H2,1H3

InChI Key

ZLZCZCDYHKEHHG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(CCCC1)C(=O)Cl

2-Ethylcyclohex-1-ene-1-carbonyl chloride is an organic compound with the molecular formula C9H13ClO\text{C}_9\text{H}_{13}\text{ClO} and a molar mass of approximately 172.65 g/mol . It is characterized by the presence of a carbonyl chloride functional group attached to a cyclohexene ring, which contains an ethyl substituent at the 2-position. This compound is typically a colorless to light yellow liquid and is notable for its reactivity due to the presence of both the double bond and the carbonyl chloride group, making it a valuable intermediate in organic synthesis.

, including:

  • Nucleophilic Substitution: The carbonyl chloride group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, forming amides or esters, respectively.
  • Electrophilic Addition: The double bond in the cyclohexene ring can react with electrophiles, allowing for the formation of more complex structures.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form 2-ethylcyclohexanone and hydrochloric acid.

These reactions highlight its utility in synthesizing other chemical entities.

Several methods can be employed to synthesize 2-Ethylcyclohex-1-ene-1-carbonyl chloride:

  • From Cyclohexene Derivatives: One common approach involves starting from 2-ethylcyclohexene, followed by chlorination using thionyl chloride or phosphorus pentachloride to introduce the carbonyl chloride functionality.
  • Via Carbonylation Reactions: Another method may involve carbonylation of olefins in the presence of carbon monoxide and appropriate catalysts, leading to the formation of carbonyl compounds.

These synthetic routes allow for the preparation of this compound in varying yields and purities depending on the reaction conditions.

2-Ethylcyclohex-1-ene-1-carbonyl chloride serves as an important intermediate in organic synthesis. Its applications include:

  • Synthesis of Pharmaceuticals: It can be used to create various pharmaceutical compounds through nucleophilic substitution reactions.
  • Chemical Manufacturing: This compound is useful in producing agrochemicals and other fine chemicals due to its reactivity.

The versatility of 2-Ethylcyclohex-1-ene-1-carbonyl chloride makes it a valuable building block in synthetic organic chemistry.

Several compounds share structural similarities with 2-Ethylcyclohex-1-ene-1-carbonyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesKey Differences
CyclohexeneSaturated cyclic alkeneLacks functional groups; less reactive
CyclohexanoneContains a ketone groupDifferent reactivity; no carbonyl chloride group
2-EthylcyclohexanoneContains a ketone group; ethyl substituentLacks carbonyl chloride functionality
2-EthylcyclohexaneSaturated cyclic alkaneNo double bond or functional groups

Uniqueness: 2-Ethylcyclohex-1-ene-1-carbonyl chloride stands out due to its combination of a cyclohexene structure with both a double bond and a carbonyl chloride group, allowing it to participate in diverse

Heterogeneous catalysis offers distinct advantages in carboxylic acid chlorination, including catalyst recyclability and simplified product separation. For 2-ethylcyclohex-1-ene-1-carbonyl chloride synthesis, solid acid catalysts such as sulfonic acid-functionalized resins and zeolites have emerged as pivotal tools. These materials operate via Brønsted or Lewis acid mechanisms, polarizing the carbonyl group of the precursor carboxylic acid to enhance electrophilicity at the carbonyl carbon.

Catalytic Mechanisms and Substrate Activation

Sulfonic acid resins (e.g., Amberlyst-15) protonate the carboxylic acid’s hydroxyl group, generating an acylium ion intermediate that reacts readily with chlorinating agents like thionyl chloride or phosgene. Zeolites, with their microporous structures, facilitate size-selective catalysis, particularly beneficial for sterically hindered substrates such as 2-ethylcyclohex-1-ene-1-carboxylic acid. The confinement effect within zeolite pores increases local reactant concentration, accelerating the chlorination kinetics.

Table 1: Performance of Heterogeneous Catalysts in Acyl Chloride Synthesis

CatalystSubstrateChlorinating AgentYield (%)Reaction Time (h)
Sulfonic Acid Resin2-Ethylcyclohexene-1-acidSOCl₂924
H-Y ZeoliteCyclohexanecarboxylic AcidCOCl₂886
MontmorilloniteBenzoic AcidSOCl₂855

Data derived from continuous-flow systems demonstrate that sulfonic resins achieve near-quantitative yields under mild conditions (60–80°C), outperforming homogeneous analogues. The resin’s macroreticular structure ensures high accessibility of active sites, while its insolubility prevents catalyst leaching—a common issue in liquid-phase reactions.

Role of N,N-Disubstituted Formamide-Phosgene Adducts in Continuous-Flow Synthesis

N,N-Disubstituted formamide-phosgene adducts, often termed Vilsmeier-Haack-type complexes, serve as dual-purpose reagents in continuous-flow acyl chloride synthesis. These adducts activate carboxylic acids via transient chloroformamidinium intermediates, enabling chlorination at lower temperatures compared to traditional methods.

Reaction Dynamics in Laminar Flow Reactors

In a patented continuous-flow process, 2-ethylcyclohex-1-ene-1-carboxylic acid and a preformed formamide-phosgene adduct are fed cocurrently into a vertically oriented reactor. The laminar flow regime minimizes back-mixing, ensuring precise residence time control. As the reaction proceeds, the product acyl chloride separates into an upper phase due to density differences, while the depleted adduct forms a lower phase that is recycled. This autothermal operation reduces energy input and byproduct formation.

Key Reaction Steps:

  • Adduct Formation: Phosgene reacts with N,N-diethylformamide to generate a chlorinated intermediate (III in ).
  • Carboxylic Acid Activation: Intermediate III abstracts a proton from the carboxylic acid, forming a reactive acylium species.
  • Chloride Displacement: Nucleophilic attack by chloride yields the acyl chloride and regenerates the formamide.

This mechanism avoids direct handling of gaseous phosgene, enhancing process safety. The continuous system achieves 99.7% purity for stearic acid chloride, with residual carboxylic acid below 0.1%.

Comparative Analysis of Batch vs. Stationary-Phase Reactor Configurations

The choice between batch and continuous reactors significantly impacts the scalability and efficiency of 2-ethylcyclohex-1-ene-1-carbonyl chloride production.

Batch Reactor Limitations

Traditional batch processes using thionyl chloride (SOCl₂) require prolonged reaction times (6–8 hours) and excess reagent to drive equilibria. For instance, thionyl chloride-mediated chlorination of bicyclic carboxylic acids often necessitates reflux conditions (80–100°C), leading to side reactions such as alkene isomerization in substrates like 2-ethylcyclohex-1-ene-1-carboxylic acid. Post-reaction purification steps (e.g., distillation) further reduce overall yields to 70–80%.

Stationary-Phase Continuous Reactor Advantages

In contrast, stationary-phase reactors employing formamide-phosgene adducts achieve near-complete conversion in 1–2 hours. A multi-stage continuous stirred-tank reactor (CSTR) system, as described in , allows sequential chlorination and byproduct removal. Each reactor stage is equipped with a condensation unit to recover unreacted phosgene, reducing raw material costs by 30% compared to batch systems.

Table 2: Batch vs. Continuous Reactor Performance

ParameterBatch ReactorContinuous Reactor
Reaction Time (h)6–81–2
Yield (%)70–8090–99
Byproduct Formation (%)5–10<1
ScalabilityLimitedHigh

The continuous system’s laminar flow also prevents hot-spot formation, crucial for thermally sensitive substrates. Furthermore, in-line neutralization of HCl and SO₂ byproducts with alkaline solutions simplifies waste management.

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

172.0654927 g/mol

Monoisotopic Mass

172.0654927 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

Explore Compound Types